molecular formula C14H10Cl2N2O4 B15403922 Dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate CAS No. 894769-24-5

Dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate

Cat. No.: B15403922
CAS No.: 894769-24-5
M. Wt: 341.1 g/mol
InChI Key: ANKSRGWGZRSTAY-UHFFFAOYSA-N
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Description

Dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate is a useful research compound. Its molecular formula is C14H10Cl2N2O4 and its molecular weight is 341.1 g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate is an organic compound that belongs to the bipyridine family. Its unique structure, characterized by two pyridine rings with dichloro substituents and carboxylate groups, enhances its potential for biological activity, particularly through its ability to form stable complexes with metal ions. This article explores its biological activity based on available research data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 894769-24-5
  • Molecular Formula : C14H10Cl2N2O4
  • Molecular Weight : 341.14 g/mol
  • SMILES Notation : COC(=O)c1cc(Cl)nc(c1)-c1cc(cc(Cl)n1)C(=O)OC

The compound's structure allows it to act as a ligand in coordination chemistry, which can influence various biological processes through metal ion interactions.

Comparative Analysis with Other Bipyridine Derivatives

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameKey Features
2,2'-BipyridineLacks carboxylate and methyl groups; less versatile for forming ester derivatives.
4,4'-BipyridineDifferent substitution pattern; affects coordination chemistry and applications.
6,6'-Dimethyl-2,2'-bipyridineSimilar structure but with methyl groups at different positions; influences steric properties.
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylateSimilar functionality but differing substituents; impacts reactivity and complex formation.

Research Findings and Case Studies

  • Ligand Binding Studies : Research has shown that bipyridine derivatives can inhibit key enzymes in bacterial systems. For example, studies on related compounds have demonstrated their ability to bind to dihydrofolate reductase (DHFR) in E. coli, which is crucial for DNA synthesis . While direct studies on this compound are sparse, the potential for similar inhibitory effects exists.
  • Metal Ion Interaction Studies : Interaction studies highlight how this compound interacts with various metal ions. These interactions may lead to enhanced catalytic properties in biological systems.
  • Antibacterial Potential : Although not extensively studied alone, bipyridine derivatives have been implicated in antimicrobial activity through their ability to chelate essential metal ions required by bacteria for growth and metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate, and how can reaction conditions be optimized for higher yields?

A practical approach involves halogenation of the methyl groups on the bipyridine core. While direct evidence for chlorination is limited, analogous bromination methods (e.g., using N-bromosuccinimide in CCl₄ under UV light) can be adapted . For chlorination, sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) may serve as viable halogenating agents. Optimization requires monitoring reaction time, temperature, and stoichiometry via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ester functionality by identifying chemical shifts for aromatic protons (~8.5–9.0 ppm) and methoxy groups (~3.9–4.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₄H₁₀Cl₂N₂O₄, MW 341.15) and fragmentation patterns .
  • X-Ray Crystallography : Resolves bond lengths, angles, and crystal packing, as demonstrated in studies of analogous bipyridine esters .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Based on GHS classification for similar bipyridine derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and evacuation to fresh air if inhaled .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in transition metal complexes, and what analytical techniques are critical for confirming coordination geometry?

The dichloro groups enhance electron-withdrawing effects, stabilizing metal complexes (e.g., Ru, Ir, or Re). Key steps:

  • Coordination Synthesis : React with metal precursors (e.g., RuCl₃) in ethanol/water under reflux .
  • Characterization :

  • UV-Vis Spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) bands (e.g., ~450 nm for Ru complexes) .
  • Cyclic Voltammetry : Measures redox potentials to assess electronic effects of the ligand .
  • EPR Spectroscopy : Resolves paramagnetic species in Cu(II) or Fe(III) complexes .

Q. What strategies can resolve contradictions in reported synthetic yields or crystallographic data for derivatives of this compound?

  • Yield Discrepancies : Varying reaction conditions (e.g., solvent polarity, catalyst loading) significantly impact yields. Reproduce experiments with controlled variables and validate purity via HPLC .
  • Crystallographic Variations : Polymorphism or solvent inclusion during crystallization can alter unit cell parameters. Use single-crystal X-ray diffraction and compare with Cambridge Structural Database entries .

Q. What mechanistic insights can be gained from studying the reactivity of this compound under varying catalytic conditions?

  • Substitution Reactions : The dichloro groups undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides, enabling functionalization. Monitor kinetics via ¹H NMR to assess activating/deactivating effects .
  • Catalytic Applications : In photoredox catalysis, the ligand’s π-conjugation enhances light absorption. Use time-resolved fluorescence spectroscopy to study excited-state lifetimes .

Properties

CAS No.

894769-24-5

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

methyl 2-chloro-6-(6-chloro-4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C14H10Cl2N2O4/c1-21-13(19)7-3-9(17-11(15)5-7)10-4-8(14(20)22-2)6-12(16)18-10/h3-6H,1-2H3

InChI Key

ANKSRGWGZRSTAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=NC(=CC(=C2)C(=O)OC)Cl

Origin of Product

United States

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